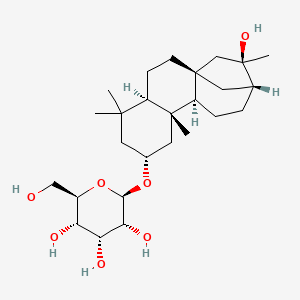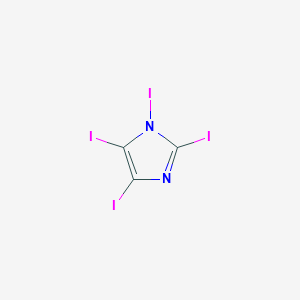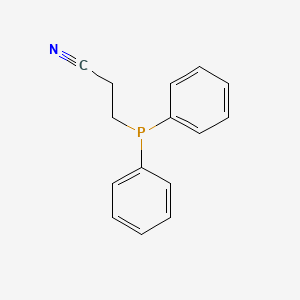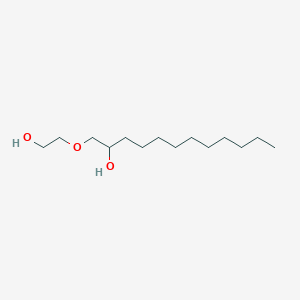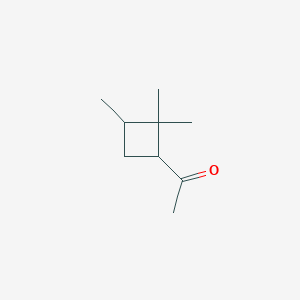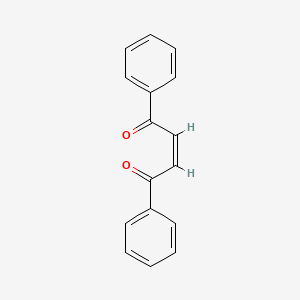
cis-1,2-Dibenzoylethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1,2-Dibenzoylethylene: is an organic compound characterized by the presence of two benzoyl groups attached to a central ethylene moiety. This compound is known for its ability to undergo photochemical isomerization, which makes it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cis-1,2-dibenzoylethylene typically involves the isomerization of its trans isomer. The trans-to-cis isomerization can be achieved through photochemical methods. For instance, dissolving trans-1,2-dibenzoylethylene in ethanol and exposing it to light for an extended period results in the formation of the cis isomer . The reaction conditions often include the use of a sun lamp and monitoring the progress through thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory-scale preparation methods can be scaled up for industrial purposes. The use of photochemical reactors and controlled light sources can facilitate the large-scale production of this compound.
化学反応の分析
Types of Reactions: cis-1,2-Dibenzoylethylene primarily undergoes isomerization reactions. The compound can be converted back to its trans form through exposure to light or heat . Additionally, it can participate in various organic reactions typical of alkenes, such as addition reactions.
Common Reagents and Conditions:
Photochemical Isomerization: Light (e.g., sun lamp) and ethanol as a solvent.
Thermal Isomerization: Heat and acidic conditions (e.g., hydrochloric acid) can facilitate the conversion of the cis isomer back to the trans form.
Major Products: The primary product of the isomerization reactions is the trans isomer of 1,2-dibenzoylethylene. Other potential products depend on the specific reactions and conditions employed.
科学的研究の応用
cis-1,2-Dibenzoylethylene has several applications in scientific research:
Chemistry: It is used in studies involving photochemical reactions and isomerization processes.
Biology and Medicine: The photochemical properties of this compound are analogous to certain biological processes, such as the isomerization of retinal in vision. This makes it a useful compound for studying similar mechanisms in biological systems.
作用機序
The mechanism of action of cis-1,2-dibenzoylethylene involves the absorption of light, which excites the molecule to a higher electronic state. This excitation leads to the breaking of the carbon-carbon double bond, allowing for rotation around the bond axis. Upon relaxation back to the ground state, the molecule can adopt either the cis or trans configuration . The trans isomer is more effective at absorbing light, leading to the accumulation of the cis isomer during prolonged light exposure .
類似化合物との比較
trans-1,2-Dibenzoylethylene: The trans isomer of the compound, which can be converted to the cis form through photochemical isomerization.
1,2-Dichloroethylene: Another compound with cis and trans isomers, used in industrial applications.
Uniqueness: cis-1,2-Dibenzoylethylene is unique due to its specific photochemical properties and the ease with which it can undergo isomerization. This makes it a valuable compound for studying photochemical processes and developing photoresponsive materials .
特性
CAS番号 |
959-27-3 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
(Z)-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11- |
InChIキー |
WYCXGQSQHAXLPK-QXMHVHEDSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C(=O)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



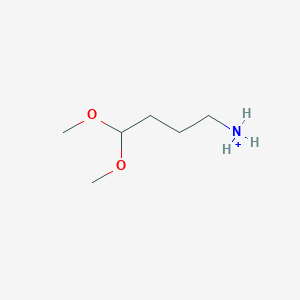
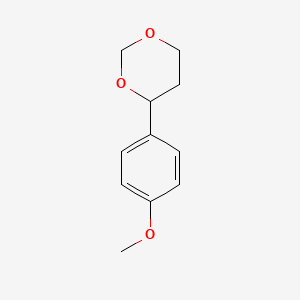
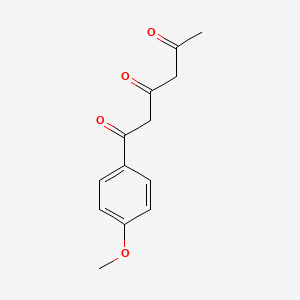
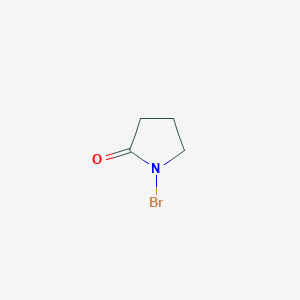
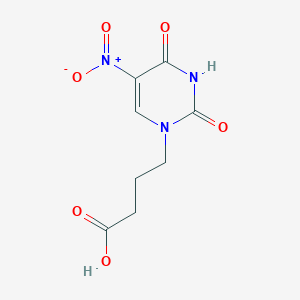
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
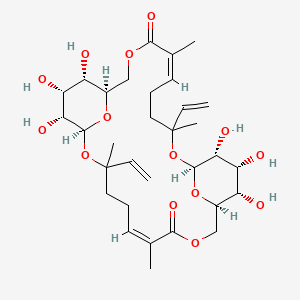
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)
